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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzonitrile
CAS No.: 51786-11-9
Cat. No.: B1592157
Get Quote
. J

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-Chloro-3-
hydroxybenzonitrile, a critical intermediate in the synthesis of agrochemicals and
pharmaceutical kinase inhibitors.[1] The guide synthesizes Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[2] It is designed for
medicinal chemists and analytical scientists requiring rigorous structural validation protocols.[1]

Molecular Profile & Structural Logic[1]

Compound: 2-Chloro-3-hydroxybenzonitrile Molecular Formula: C7H4CINO Molecular
Weight: 153.57 g/mol Key Functional Motifs:[1]

 Nitrile (-CN): Strong electron-withdrawing group (EWG), diagnostic IR stretch.
e Phenolic Hydroxyl (-OH): H-bond donor/acceptor, pH-sensitive NMR shift.[1]

o Orthogonal Halogen (-Cl): Provides distinct isotopic signature in MS and steric influence in
NMR.[1]
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Structural Visualization (Signaling Pathway/Logic)

The following diagram illustrates the electronic relationships and fragmentation logic used for
structural confirmation.
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Caption: Analytical workflow linking molecular structure to specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is derived from substituent chemical shift (SCS) additivity rules applied to the
benzene scaffold, validated against analogous 2,3-disubstituted benzonitriles.

1H NMR Data (400 MHz, DMSO-d6)

The aromatic region displays a characteristic 3-spin system.[1] The 2-chloro substituent
prevents symmetry, resulting in distinct chemical environments for all protons.[1]
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. . Lo Coupling (J, Assighment
Position Shift (0, ppm) Multiplicity .
Hz) Logic

Phenolic proton;
shift varies with
) concentration/sol
OH 10.8-11.2 Broad Singlet (s) -
vent
(exchangeable

with D20).[1]

Ortho to -OH
Doublet of (shielding
H-4 7.15-7.25 J=8.0,1.5 _
Doublets (dd) influence), Meta

to -CL[1]

Meta to both -OH

H-5 7.35-7.45 Triplet (t) / dd J=8.0
and -CN.

Ortho to -CN
Doublet of

H-6 7.25-7.35 J=7.8,15 (deshielding),
Doublets (dd)
Meta to -CI.[1]

Technical Insight: The H-5 proton appears as a pseudo-triplet due to similar ortho-coupling
constants (J ~8 Hz) from H-4 and H-6.[1]

13C NMR Data (100 MHz, DMSO-d6)

The spectrum must show 7 distinct carbon signals.
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. . Structural
Position Shift (0, ppm) Type .
Environment
C-OH: Highly
C-3 154.5 C_quat deshielded by oxygen.
[1]
C-CN: Ipso to nitrile.
C-1 114.2 C_quat
[1]
Nitrile: Characteristic
CN 117.0 C_quat region (115-120 ppm).
[1]
C-5 129.8 CH Meta to substituents.
Ortho to OH (shielded
C-4 120.5 CH relative to benzene).
[1]
C-6 123.1 CH Ortho to CN.
C-CI: Ipso to chlorine;
C-2 1215 C_quat shift effects of CN and

OH compete.[1]

Infrared (IR) Spectroscopy[3]

IR analysis is the primary method for rapid functional group verification.[1] The nitrile stretch is

the "fingerprint” confirmation of the core scaffold.[1]
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Functional Frequency .
Intensity Mode Notes
Group (cm™?)

Broadening
) indicates
O-H (Phenol) 3200 - 3450 Strong, Broad Stretching ]
intermolecular H-

bonding.

Diagnostic peak;
C=N (Nitrile) 2230 - 2245 Medium/Sharp Stretching unaffected by H-
bonding.

Skeletal
C=C (Aromatic) 1580, 1470 Medium Ring Breathing vibrations of the

benzene ring.[1]

i ) Confirms phenol
C-0O (Phenolic) 1280 - 1300 Strong Stretching
vs. alcohol.[1]

Often obscured
in fingerprint
C-Cl 1050 - 1090 Medium Stretching region; use MS

for confirmation.

[1]

Mass Spectrometry (MS)[4][5]

Mass spectrometry provides the definitive confirmation of the halogen content via isotopic
abundance.[1]

lonization Mode: Electron Impact (El, 70 eV)

e Molecular lon (M*): m/z 153

 |sotope Pattern: The presence of one Chlorine atom dictates a 3:1 ratio between the M+
(153) and M+2 (155) peaks.

Fragmentation Table[1]
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m/z (amu) lon Identity

Mechanism

Interpretation

153/ 155 [M]* / [M+2]*

Molecular lon

Base peak or high
intensity; confirms
C7HaCINO.

125/ 127 [M - COJ*

Neutral Loss

Loss of Carbon
Monoxide (28 amu);
characteristic of

phenols.

118 [M - CIJ*

Radical Loss

Loss of Chlorine
radical (35 amu);
distinct loss of isotope

pattern.

90 [CeHaN]*

Rearrangement

Loss of CO and CI;
formation of
cyanocyclopentadiene

cation.[1]

62 [CsH2]*

Ring Fragmentation

Further degradation of

the aromatic core.

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent O-H exchange broadening.

phenolic proton).

Transfer to a 5mm NMR tube.[1]

Sonicate for 30 seconds to ensure homogeneity.

Weigh 5-10 mg of 2-Chloro-3-hydroxybenzonitrile into a clean vial.

Add 0.6 mL of DMSO-d6 (preferred over CDCIs due to solubility and ability to resolve the
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 Validation: If OH peak is broad, add 1 drop of D20; the peak at ~11 ppm should disappear
(deuterium exchange).

Sample Preparation for IR (ATR Method)

Objective: Obtain a clean spectrum without solvent interference.[1]

e Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1]

e Place 2-5 mg of solid sample directly onto the crystal.

o Apply pressure using the clamp until the force gauge indicates optimal contact.[1]
e Acquire spectrum (16 scans minimum, 4 cm~1 resolution).[1]

o Baseline Correction: Perform background subtraction of the ambient air before
measurement.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Chloro-3-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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